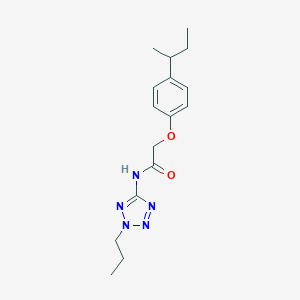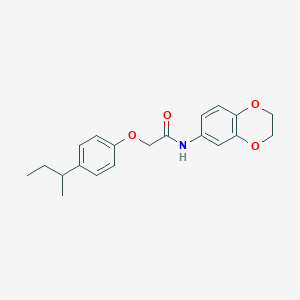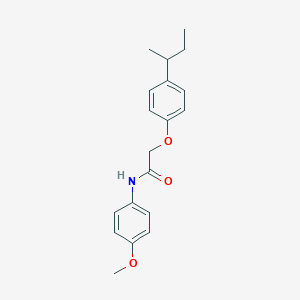
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide, also known as BRD0705, is a novel small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide exerts its effects through the inhibition of the BET family of proteins, which are involved in the regulation of gene expression. Specifically, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and leading to the downregulation of target genes. This mechanism of action has been shown to be effective in various disease models.
Biochemical and Physiological Effects
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, reduction of pro-inflammatory cytokines and chemokines, improvement of cognitive function, and reduction of neuroinflammation. These effects are likely due to the downregulation of target genes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide is its specificity for the BET family of proteins, which allows for targeted inhibition of gene expression. Additionally, the synthesis method for N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been optimized to yield a high purity and high yield of the final product. However, one limitation of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide is its potential toxicity, which requires careful evaluation in preclinical studies.
Direcciones Futuras
There are several future directions for the study of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide. One direction is the evaluation of its efficacy in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another direction is the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders or viral infections. Additionally, the development of more potent and selective BET inhibitors based on the structure of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide could lead to the discovery of novel therapeutics.
Métodos De Síntesis
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide involves a multi-step process that includes the reaction of 5-bromo-6-methylpyridin-2-amine with 3,5-dimethoxybenzoyl chloride in the presence of a base, followed by purification and isolation of the final product. This method has been optimized to yield a high purity and high yield of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide.
Aplicaciones Científicas De Investigación
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis through the inhibition of the bromodomain and extraterminal (BET) family of proteins. In inflammation, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In neurological disorders, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
Fórmula molecular |
C15H15BrN2O3 |
|---|---|
Peso molecular |
351.19 g/mol |
Nombre IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C15H15BrN2O3/c1-9-13(16)4-5-14(17-9)18-15(19)10-6-11(20-2)8-12(7-10)21-3/h4-8H,1-3H3,(H,17,18,19) |
Clave InChI |
WIBUKSRJZKQNTR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=CC(=C2)OC)OC)Br |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=CC(=C2)OC)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide](/img/structure/B251482.png)
![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide](/img/structure/B251483.png)

![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)


![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)





![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)